(4-Bromo-2-methoxy-benzyl)-isopropyl-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromo-2-methoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO/c1-8(2)13-7-9-4-5-10(12)6-11(9)14-3/h4-6,8,13H,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJFXBCDFJKVLBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 2 Methoxy Benzyl Isopropyl Amine and Its Key Intermediates
Strategies for the Construction of the 4-Bromo-2-methoxybenzyl Moiety
The synthesis of the crucial intermediate, 4-bromo-2-methoxybenzaldehyde (B1278859) , is paramount and has been approached through several distinct strategies. These methods focus on introducing the formyl group onto a pre-functionalized bromo-anisole framework.
The construction of the 4-bromo-2-methoxybenzaldehyde skeleton is a critical step that has been optimized over time to improve selectivity, yield, and industrial scalability.
Direct formylation of electron-rich aromatic rings is a classic method for installing an aldehyde group. However, when applied to 3-bromoanisole , the methoxy (B1213986) group's ortho- and para-directing effects compete, leading to poor regioselectivity. chemicalbook.comgoogle.comgoogle.com The Vilsmeier-Haack reaction, which employs a pre-formed chloroiminium salt (Vilsmeier reagent) from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), is a common formylation technique. On anisole (B1667542) derivatives, this electrophilic aromatic substitution typically favors the para-position due to reduced steric hindrance, but the presence of the bromine at the 3-position can lead to a mixture of isomers, complicating purification and reducing the yield of the desired 4-bromo-2-methoxybenzaldehyde .
To overcome the selectivity issues of direct formylation, metal-halogen exchange reactions have been employed. An early approach involved the reaction of 1,4-dibromo-2-methoxybenzene with butyl lithium (BuLi) at cryogenic temperatures (-78 °C), followed by quenching with a formylating agent like DMF. chemicalbook.comgoogle.com While effective, the requirement for cryogenic conditions and the use of highly reactive BuLi are not ideal for large-scale production. chemicalbook.comgoogle.com
A more recent and scalable process has been developed starting from 1,4-dibromo-2-fluorobenzene (B72686) . chemicalbook.comgoogle.comgoogle.com This method utilizes a selective metal-halogen exchange with isopropylmagnesium chloride (i-PrMgCl) at a more practical temperature of 0 °C. The resulting Grignard reagent is then formylated with DMF to produce 2-fluoro-4-bromobenzaldehyde in high yield. This intermediate is then converted to the final product in a subsequent step. chemicalbook.comgoogle.com
| Starting Material | Reagent 1 | Reagent 2 | Temperature | Product | Overall Yield | Reference |
| 1,4-Dibromo-2-methoxybenzene | n-Butyl Lithium | DMF | -78 °C | 4-Bromo-2-methoxybenzaldehyde | Not specified | chemicalbook.com, google.com |
| 1,4-Dibromo-2-fluorobenzene | Isopropylmagnesium Chloride | DMF | 0 °C | 2-Fluoro-4-bromobenzaldehyde | 74% (for this step) | chemicalbook.com, google.com |
4-Bromo-2-methoxybenzyl alcohol is another key intermediate, accessible via the reduction of the corresponding aldehyde. This transformation is reliably accomplished using standard reducing agents. A common and effective method involves the reduction of 4-bromo-2-methoxybenzaldehyde with sodium borohydride (B1222165) (NaBH₄) in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature. masterorganicchemistry.comugm.ac.idyoutube.com This reaction is typically high-yielding and chemoselective, as NaBH₄ does not reduce the aryl bromide or ether functionalities. masterorganicchemistry.com
For broader synthetic applications, other functionalized building blocks derived from the 4-bromo-2-methoxybenzene scaffold are valuable.
4-Bromo-2-methoxybenzyl bromide : This reactive intermediate can be synthesized from 4-bromo-2-methoxybenzyl alcohol . Standard methods for converting benzylic alcohols to bromides include the Appel reaction, which uses triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄), or reaction with phosphorus tribromide (PBr₃). commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org These reactions typically proceed via an SN2 mechanism. commonorganicchemistry.comorganic-chemistry.org
4-Bromo-2-methoxybenzoic acid : This carboxylic acid derivative can be prepared by oxidation of either 4-bromo-2-methoxybenzaldehyde or 4-bromo-2-methoxybenzyl alcohol . A variety of oxidizing agents can be employed for this purpose. For example, the oxidation of the related 4-bromobenzyl alcohol to 4-bromobenzoic acid has been demonstrated in high yield using Oxone in the presence of a catalyst. orgsyn.org
Synthesis of 4-Bromo-2-methoxybenzaldehyde and Related Precursors
Strategies for the Incorporation of the Isopropylamine (B41738) Moiety
The formation of the secondary amine linkage between the 4-bromo-2-methoxybenzyl group and the isopropyl group is the central transformation in the synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine . This can be achieved through several general methods for secondary amine synthesis.
Two primary strategies are commonly employed for this type of transformation: the direct alkylation of a primary amine and the reduction of an intermediate amide or imine.
The direct alkylation of a primary amine with an alkyl halide is a fundamental method for forming C-N bonds. libretexts.org In this context, isopropylamine would act as a nucleophile, attacking an electrophilic 4-bromo-2-methoxybenzyl halide (e.g., the bromide or chloride) in an SN2 reaction.
However, a significant drawback of this method is the potential for over-alkylation. libretexts.org The target secondary amine product is often more nucleophilic than the starting primary amine, leading to a subsequent reaction with the benzyl (B1604629) halide to form a tertiary amine as a byproduct. numberanalytics.com Controlling the reaction stoichiometry and conditions is crucial to maximize the yield of the desired secondary amine. researchgate.net
A more controlled and widely used variation that also results in the net alkylation of an amine is reductive amination . This one-pot procedure involves the reaction of an aldehyde or ketone with an amine, followed by reduction of the intermediate imine. libretexts.orgyoutube.com For the synthesis of the title compound, 4-bromo-2-methoxybenzaldehyde would be reacted with isopropylamine . This initially forms a Schiff base (an imine), which is then reduced in situ to the target secondary amine. youtube.comarkat-usa.org This method is highly efficient and avoids the issue of over-alkylation common in direct halide alkylations. libretexts.org A variety of reducing agents can be used, with sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) being common laboratory choices. libretexts.orgarkat-usa.org
An alternative route involves the formation of an amide bond followed by its reduction. This two-step process begins with the synthesis of the corresponding amide, N-(4-bromo-2-methoxybenzyl)isobutyramide . This amide can be prepared by reacting 4-bromo-2-methoxybenzylamine with isobutyryl chloride or by coupling 4-bromo-2-methoxybenzoic acid with isopropylamine using standard peptide coupling reagents.
The subsequent step is the chemoselective reduction of the amide carbonyl group to a methylene (B1212753) group (-C(O)NH- → -CH₂NH-). A powerful reducing agent such as lithium aluminum hydride (LiAlH₄) is typically required for this transformation. chemicalbook.comlibretexts.org This method is robust and avoids the over-alkylation problems associated with direct alkylation. The choice of this pathway depends on the availability of the starting materials and the desire to avoid the specific challenges of other methods.
General Methods for Secondary Amine Synthesis
Convergent and Linear Synthesis Pathways for this compound
Optimizing the reaction conditions is paramount for maximizing yield and purity. This includes the choice of reagents, temperature, reaction time, and, critically, the solvent.
The solvent plays a multifaceted role in chemical reactions, influencing reactant solubility, reagent stability, and reaction rates. researchgate.net The choice of an appropriate solvent is critical for the successful synthesis of This compound .
Polar Aprotic Solvents :
N,N-Dimethylformamide (DMF) is a polar aprotic solvent that is excellent for SN2 alkylation reactions as it can solvate the cation of the base while leaving the nucleophilic amine relatively free. It is also used as a formyl source in the synthesis of the aldehyde intermediate. google.comgoogle.com
Acetonitrile (CH₃CN) is another polar aprotic solvent often used in alkylation reactions. Its polarity helps to dissolve the reactants, and it is generally less reactive than DMF. It has been shown to be an effective solvent for the alkylation of N-aminopyridinium salts, a related transformation for secondary amine synthesis. chemrxiv.orgnih.gov
Tetrahydrofuran (THF) is a less polar ether that is a common solvent for reactions involving organometallic reagents and hydrides like LiAlH₄ and NaBH₄. researchgate.net It was used, for example, in the synthesis of 4-bromo-2-methoxybenzaldehyde from 1,4-dibromo-2-fluorobenzene using isopropyl magnesium chloride. google.com
Polar Protic Solvents :
Ethanol and other alcohols are often used as solvents for reductive amination reactions. rsc.org They can participate in the reaction by forming hydrogen bonds, which can influence the reactivity of the amine and the carbonyl group. researchgate.net However, protic solvents can also decrease the nucleophilicity of amines through hydrogen bonding. numberanalytics.com
Non-polar/Weakly Polar Solvents :
Dichloromethane (DCM) is a versatile, weakly polar solvent used for a wide range of organic reactions and for workup and purification (extraction). chemicalbook.com It is often used in reactions involving acid chlorides for amide formation. echemi.com
Diethyl ether is a common, relatively non-polar solvent used for reactions with organometallic reagents and for extractions. It was noted as a solvent for the synthesis of 4-bromo-2-methoxybenzaldehyde, although it was considered less suitable for large-scale industrial processes due to its properties. google.comgoogle.com
The optimal solvent choice depends on the specific reaction being performed, as summarized in the table below.
| Solvent | Type | Typical Application in Synthesis Pathway | Rationale |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | Aldehyde synthesis (formylation); SN2 Alkylation | High polarity, solvates cations well, suitable for nucleophilic substitution. google.comgoogle.com |
| Ethanol | Polar Protic | Reductive amination | Solubilizes reactants, can act as a proton source for imine formation. rsc.org |
| Dichloromethane (DCM) | Weakly Polar | Amide formation (from acid chlorides); Extraction and chromatography | Good solvent for a wide range of organic compounds, relatively inert. echemi.comchemicalbook.com |
| Acetonitrile | Polar Aprotic | SN2 Alkylation | Good alternative to DMF, polar enough to dissolve reactants but less reactive. chemrxiv.orgnih.gov |
| Diethyl Ether | Non-polar | Grignard reactions; Extractions | Low boiling point, good for reactions with highly reactive reagents. google.com |
| Tetrahydrofuran (THF) | Polar Aprotic (Ether) | Hydride reductions (LiAlH₄, NaBH₄); Grignard reactions | Good for dissolving hydride reagents and organometallics; higher boiling point than ether. google.comresearchgate.net |
Exploration of Reaction Conditions and Optimization Strategies
Application of Coupling Reagents and Bases
The formation of an amide intermediate, N-isopropyl-(4-bromo-2-methoxy)benzamide, from 4-bromo-2-methoxybenzoic acid and isopropylamine is a key strategy. This transformation requires the use of coupling reagents to activate the carboxylic acid.
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent known for rapid reaction times and reduced risk of racemization. peptide.com It is frequently used for forming amide bonds, particularly when dealing with challenging substrates like electron-deficient amines. nih.gov The reaction is typically performed in the presence of a non-nucleophilic organic base to neutralize the acid formed during the reaction. beilstein-journals.orgcommonorganicchemistry.com
DIPEA (N,N-Diisopropylethylamine) and Triethylamine (TEA) are common hindered amine bases used in conjunction with HATU. nih.govreddit.com Their role is to act as a proton scavenger without competing with the primary or secondary amine nucleophile in the coupling reaction. alfa-chemistry.com For instance, a typical procedure involves dissolving the carboxylic acid, adding the base (like TEA or DIPEA), followed by HATU, and finally adding the amine. commonorganicchemistry.com While effective, using HATU with basic conditions can sometimes lead to complex mixtures if not optimized. beilstein-journals.org
Potassium Carbonate (K₂CO₃) is a versatile and cost-effective inorganic base used in various organic syntheses, including N-alkylation and amidation reactions. nih.govrsc.orgresearchgate.net It can be used to promote reactions by neutralizing acidic byproducts. alfa-chemistry.com In the context of synthesizing the target compound's precursors, such as 4-bromo-2-methoxybenzaldehyde, potassium carbonate is used to facilitate the nucleophilic substitution of a fluorine atom with a methoxy group. google.com
The choice of base and coupling agent depends on the specific substrates and desired reaction conditions.
Table 1: Common Coupling Reagents and Bases
| Reagent | Type | Common Application | Reference |
|---|---|---|---|
| HATU | Coupling Reagent | Amide bond formation | peptide.com, nih.gov |
| DIPEA | Organic Base | Proton scavenger in coupling reactions | nih.gov, beilstein-journals.org |
| Potassium Carbonate | Inorganic Base | Promotes amidation and alkylation | nih.gov, rsc.org |
| Triethylamine | Organic Base | Proton scavenger in coupling reactions | commonorganicchemistry.com |
Reductive Agents and Their Selectivity
Once the amide intermediate is formed, the final step is its reduction to the target amine, this compound. The choice of reducing agent is crucial, as it determines the reaction's success and selectivity.
Lithium Aluminum Hydride (LiAlH₄ or LAH) is a powerful and non-selective reducing agent capable of reducing a wide range of functional groups, including amides, esters, and carboxylic acids. pharmaguideline.comquora.com Its high reactivity stems from the polar Al-H bond, which makes the hydride ion more available for nucleophilic attack compared to other reducing agents. quora.com Due to its potency, LiAlH₄ is the reagent of choice for reducing amides to amines. chemistrysteps.com However, it reacts violently with water, necessitating the use of anhydrous solvents like ether. pharmaguideline.com
Sodium Borohydride (NaBH₄) is a milder and more selective reducing agent. It is primarily used for the reduction of aldehydes and ketones to alcohols. pharmaguideline.comquora.com NaBH₄ is generally not strong enough to reduce amides or esters. chemistrysteps.com This selectivity is advantageous when a molecule contains multiple functional groups and only an aldehyde or ketone needs to be reduced. pharmaguideline.com The lower reactivity of NaBH₄ is attributed to the stronger, less polar B-H bond compared to the Al-H bond in LiAlH₄. quora.com
For the synthesis of this compound from its amide precursor, LiAlH₄ would be the effective choice, whereas NaBH₄ would be ineffective. If the synthesis proceeds via reductive amination of 4-bromo-2-methoxybenzaldehyde with isopropylamine, NaBH₄ could be a suitable reagent for the reduction of the intermediate imine.
Table 2: Comparison of Common Reductive Agents
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Sodium Borohydride (NaBH₄) | Reference |
|---|---|---|---|
| Reactivity | Very Strong | Mild | pharmaguideline.com |
| Selectivity | Low (reduces amides, esters, acids, etc.) | High (reduces aldehydes, ketones) | quora.com |
| Solvent | Anhydrous Ether | Protic solvents (water, alcohol) | pharmaguideline.com |
| Amide Reduction | Yes | No | chemistrysteps.com |
Purification Methodologies
After synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.
Column Chromatography is a standard and versatile method for purifying organic compounds. chemicalbook.com It separates components of a mixture based on their differential adsorption to a stationary phase (commonly silica (B1680970) gel) as a mobile phase (solvent) is passed through it. This technique was successfully used to purify a radiolabeled analogue of the target compound, demonstrating its applicability. nih.gov
Recrystallization is a purification technique for solid compounds that relies on differences in solubility. illinois.edu The crude solid is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solution cools, the solubility of the desired compound decreases, causing it to form crystals, while impurities tend toremain dissolved in the solvent. illinois.edu This method is effective for obtaining highly pure crystalline products, provided a suitable solvent can be found.
Synthetic Routes to Structural Analogues and Related Derivatives
The synthetic principles applied to this compound can be extended to create a variety of structurally related molecules.
N-Benzyl Phenethylamines
A significant class of related compounds are the N-benzyl phenethylamines, which have been studied for their biological activity. nih.govresearchgate.net A prominent example is the synthesis of N-(methoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamines . nih.gov The synthesis of these compounds, such as the well-known 25B-NBOMe, typically involves the N-alkylation of 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine with a substituted benzyl halide. researchgate.net These syntheses highlight how modifications to the N-benzyl group are well-tolerated and can be used to probe structure-activity relationships. nih.gov
Halogenation Strategies for Aryl Systems
The introduction of a bromine atom onto the aromatic ring is a fundamental step in the synthesis of the parent compound and its analogues. Electrophilic aromatic substitution is the most common method for this transformation. nih.govbyjus.com
Bromination Techniques for aromatic systems often employ a source of electrophilic bromine.
Molecular Bromine (Br₂) with a Lewis Acid: Reacting an aromatic compound with Br₂ in the presence of a Lewis acid catalyst like ferric bromide (FeBr₃) is a classic method. jove.commasterorganicchemistry.com The Lewis acid polarizes the Br-Br bond, creating a more potent electrophile that can be attacked by the aromatic ring. jove.com
N-Bromosuccinimide (NBS): NBS is a convenient and milder source of electrophilic bromine. It is often used with an acid catalyst or in polar solvents to achieve regioselective monobromination of activated or deactivated aromatic rings. nih.govorganic-chemistry.org For instance, moderately deactivated arenes can be efficiently brominated using tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org
The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a precursor like 2-methoxyanisole, the methoxy group is an ortho-, para-director, guiding the incoming bromine atom.
Chemical Transformations and Reaction Mechanisms of 4 Bromo 2 Methoxy Benzyl Isopropyl Amine
Reactivity of the Substituted Aromatic Ring
The benzene (B151609) ring in (4-bromo-2-methoxy-benzyl)-isopropyl-amine is substituted with a bromine atom, a methoxy (B1213986) group, and a (isopropylamino)methyl group. The interplay of the electronic effects of these substituents dictates the regioselectivity and feasibility of various aromatic substitution reactions.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene and its derivatives. The rate and orientation of the incoming electrophile are governed by the activating or deactivating nature of the substituents already present on the ring. wvu.edu
In the case of this compound, the methoxy group (-OCH₃) is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the ring through resonance. ingentaconnect.com Conversely, the bromine atom is a deactivating, yet ortho-, para-directing group. The deactivation arises from its inductive electron-withdrawing effect, while the ortho-, para-directing influence is due to the lone pairs on the bromine that can participate in resonance. nih.gov The (isopropylamino)methyl group is generally considered to be weakly activating and ortho-, para-directing.
The regiochemical outcome of an electrophilic attack on the substituted ring is a result of the combined directing effects of these groups. The powerful activating and directing effect of the methoxy group is expected to be the dominant factor. Therefore, electrophilic substitution is most likely to occur at the positions ortho and para to the methoxy group. Given that the para position is already occupied by the bromine atom, the most probable sites for electrophilic attack are the positions ortho to the methoxy group, which are C3 and C5.
For instance, in the bromination of 4-methoxytoluene, which has similar activating groups, the incoming bromine atom preferentially substitutes at the position ortho to the methoxy group. ingentaconnect.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Product Position(s) |
|---|---|---|---|---|
| -OCH₃ | 2 | Activating (Resonance) | Ortho, Para | C3, C5 |
| -Br | 4 | Deactivating (Inductive), Activating (Resonance) | Ortho, Para | C3, C5 |
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAAr) is generally less common than EAS and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. masterorganicchemistry.comlibretexts.org The reaction generally proceeds via an addition-elimination mechanism, where a nucleophile attacks the carbon bearing a good leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pub
In this compound, the aromatic ring is not strongly activated towards nucleophilic attack. The methoxy group is an electron-donating group, which disfavors the formation of the negatively charged Meisenheimer complex. However, under forcing conditions or with very strong nucleophiles, substitution of the bromine atom might be possible. The rate of such a reaction would be significantly slower than in substrates bearing strong electron-withdrawing groups like nitro groups. libretexts.org The order of reactivity for leaving groups in SNAAr reactions is typically F > Cl > Br > I, which is opposite to the trend in SN1 and SN2 reactions. masterorganicchemistry.com
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling on brominated aromatics)
The bromine atom on the aromatic ring of this compound makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base, is a prominent example. wikipedia.org
This reaction is widely used in organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of numerous boronic acids. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org
For this compound, a Suzuki coupling with an arylboronic acid would lead to the formation of a biaryl compound. The presence of both electron-donating (methoxy) and potentially coordinating (amine) groups can influence the catalytic activity. For instance, studies on the Suzuki coupling of other bromoanilines have shown that the reaction can proceed efficiently without protection of the amine group. nih.govrsc.org
Table 2: Example of a Suzuki-Miyaura Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst | Base | Product |
|---|
Reactivity of the Secondary Amine Functionality
The secondary amine group in this compound is a nucleophilic center and can undergo a variety of reactions common to this functional group. byjus.com
Acylation and Sulfonylation Reactions
Secondary amines readily react with acylating agents such as acid chlorides and anhydrides to form N,N-disubstituted amides. orgoreview.comlibretexts.org This reaction, known as acylation, is typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct (e.g., HCl) formed during the reaction. byjus.comstackexchange.com The resulting amide is generally less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. orgoreview.com
Similarly, sulfonylation of the secondary amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base yields a sulfonamide. rsc.orgcbijournal.com Sulfonamides are important functional groups in medicinal chemistry. cbijournal.com The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. organic-chemistry.org
Table 3: Representative Acylation and Sulfonylation Reactions
| Amine Substrate | Reagent | Base | Product Type |
|---|---|---|---|
| This compound | Acetyl chloride | Pyridine | N-acyl-N-isopropyl-(4-bromo-2-methoxy-benzyl)amine (Amide) |
Further Alkylation and Quaternization
Secondary amines can be further alkylated by reaction with alkyl halides. wikipedia.orgucalgary.ca This reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. ucalgary.ca The product of this reaction is a tertiary amine. However, a common issue with amine alkylation is overalkylation, as the product tertiary amine is often more nucleophilic than the starting secondary amine, leading to the formation of a quaternary ammonium (B1175870) salt. masterorganicchemistry.com Careful control of reaction conditions, such as using a specific stoichiometry or specialized reagents, can help to achieve selective monoalkylation. acs.org
Quaternization is the process of alkylating a tertiary amine to form a quaternary ammonium salt. dtic.mil In the context of this compound, after its conversion to a tertiary amine, subsequent reaction with an alkyl halide would lead to the corresponding quaternary ammonium salt. The Menschutkin reaction describes the formation of a quaternary ammonium salt from a tertiary amine and an alkyl halide. nih.gov Various methods have been developed for the efficient quaternization of amines, including the use of methyl iodide and a base like potassium bicarbonate in methanol (B129727). cdnsciencepub.com
Table 4: Products of Further Alkylation and Quaternization
| Starting Material | Reagent | Product |
|---|---|---|
| This compound | Methyl iodide | (4-Bromo-2-methoxy-benzyl)-isopropyl-methyl-amine (Tertiary Amine) |
Condensation Reactions with Carbonyl Compounds leading to Imines
The reaction between a primary or secondary amine and a carbonyl compound, such as an aldehyde or ketone, is a fundamental transformation in organic chemistry that leads to the formation of an imine or, in the case of a secondary amine, an enamine. This compound, being a secondary amine, reacts with aldehydes and ketones under appropriate conditions to form a substituted iminium ion, which is the nitrogen analog of a carbonyl.
The mechanism for imine formation is a reversible, typically acid-catalyzed process. libretexts.orgmasterorganicchemistry.com It commences with the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. youtube.comlibretexts.org This is followed by a series of proton transfers to form a carbinolamine, a key tetrahedral intermediate. libretexts.org In an acidic medium, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). Subsequent elimination of water generates a resonance-stabilized iminium ion. libretexts.orglibretexts.org For a primary amine, a final deprotonation step would yield a neutral imine. masterorganicchemistry.com Since this compound is a secondary amine, the reaction sequence terminates at the stable iminium salt.
Reaction Scheme: Formation of an Iminium Ion
This compound + Ketone/Aldehyde ⇌ Iminium Salt + Water
The equilibrium of the reaction can be manipulated. The removal of water drives the reaction toward the formation of the iminium product, while the addition of water can hydrolyze the imine or iminium ion back to the starting amine and carbonyl compound. masterorganicchemistry.comyoutube.com The reaction is sensitive to pH; it is generally slow at very high or very low pH and proceeds optimally under mildly acidic conditions which facilitate both the protonation of the carbonyl and the dehydration of the carbinolamine intermediate without fully protonating the starting amine nucleophile. libretexts.org
Table 1: Key Steps in Iminium Ion Formation from this compound
| Step | Description | Intermediate/Product |
| 1. Nucleophilic Attack | The lone pair of the nitrogen atom on the secondary amine attacks the electrophilic carbonyl carbon of an aldehyde or ketone. | Zwitterionic tetrahedral intermediate |
| 2. Proton Transfer | A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate. | Carbinolamine |
| 3. Protonation of Hydroxyl | Under acidic catalysis, the hydroxyl group of the carbinolamine is protonated to form a better leaving group (-OH₂⁺). | Protonated Carbinolamine |
| 4. Elimination of Water | The lone pair on the nitrogen assists in the elimination of a water molecule, forming a resonance-stabilized iminium ion. | Iminium Ion |
Transformations Involving the Benzylic Methylene (B1212753) Group
The methylene (-CH₂-) group in this compound is a benzylic position, meaning it is directly attached to the benzene ring. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates such as radicals, carbocations, and carbanions through resonance. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com
Oxidation Reactions: The benzylic C-H bonds are susceptible to oxidation. Depending on the oxidant and reaction conditions, various products can be obtained. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can aggressively oxidize alkyl side chains on a benzene ring down to a carboxylic acid. chemistrysteps.commasterorganicchemistry.com However, more controlled oxidation of the benzylic amine itself can lead to different products. The oxidation of benzylamines can yield imines, nitrones, or amides. nih.govacs.orgacs.org For instance, metal-free oxidation using hydrogen peroxide (H₂O₂) in a suitable solvent can convert benzylic secondary amines into nitrones. acs.org Another approach involves iodine-catalyzed oxidative amidation, which transforms benzylic amines into the corresponding benzamides using an oxidant like tert-butyl hydroperoxide (TBHP). acs.org These transformations proceed through intermediates involving the cleavage of a C-H bond at the benzylic position. acs.org
Radical Reactions: The benzylic C-H bond is relatively weak (bond dissociation energy ~90 kcal/mol) compared to other alkyl C-H bonds, making it susceptible to radical abstraction. masterorganicchemistry.com Reactions involving radical initiators can selectively functionalize this position. For example, benzylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a resonance-stabilized benzylic radical. libretexts.org Furthermore, recent methodologies have demonstrated the carboxylation of benzylic C-H bonds with CO₂ under visible-light photoredox catalysis, which proceeds through the generation of a benzylic radical that is subsequently converted to a carbanion before reacting with CO₂. acs.org
Table 2: Potential Transformations at the Benzylic Methylene Group
| Reaction Type | Reagents & Conditions | Potential Product Functional Group | Intermediate |
| Oxidation to Nitrone | H₂O₂, MeOH or CH₃CN | Nitrone | Hydroxylamine |
| Oxidative Amidation | I₂, TBHP | Amide | Benzylic Radical, Imine |
| Radical Bromination | NBS, light (hν) or peroxide | Benzylic Bromide | Benzylic Radical |
| Photocarboxylation | CO₂, photocatalyst, visible light | Carboxylic Acid | Benzylic Radical, Benzylic Carbanion |
Intramolecular Rearrangement Reactions (e.g., related to benzyl (B1604629) sodium intermediates)
Intramolecular rearrangements of benzylamines can be induced by the formation of anionic intermediates at the benzylic position. A classic example of such a transformation is the Sommelet-Hauser rearrangement . wikipedia.orgnumberanalytics.com This reaction involves the rearrangement of a benzylic quaternary ammonium salt in the presence of a strong base, typically an alkali metal amide like sodium amide (NaNH₂). wikipedia.orgchemistry-reaction.com
For this compound to undergo this rearrangement, it must first be converted into a quaternary ammonium salt. This can be achieved by reacting it with an alkyl halide, for example, methyl iodide (CH₃I), to yield (4-Bromo-2-methoxy-benzyl)-isopropyl-dimethyl-ammonium iodide.
The mechanism of the Sommelet-Hauser rearrangement is initiated by the deprotonation of the quaternary salt by the strong base. wikipedia.org While the benzylic protons are acidic, the protons on a methyl group attached to the nitrogen are also acidic. Deprotonation at the benzylic carbon leads to a stable ylide, but this ylide primarily participates in a competing reaction known as the Stevens rearrangement. wikipedia.org For the Sommelet-Hauser rearrangement, a small equilibrium concentration of a different ylide, formed by deprotonation of one of the N-methyl groups, is required. wikipedia.org This less stable ylide undergoes a rapid nih.govnumberanalytics.com-sigmatropic rearrangement, where the benzyl group migrates from the nitrogen to the carbon of the ylide. numberanalytics.com This process forms a non-aromatic cyclohexadiene intermediate, which then tautomerizes back to a stable aromatic ring to yield the final product—an ortho-alkylated N,N-dialkylbenzylamine. wikipedia.org
Given the structure of this compound, the ortho-position available for alkylation is C6. The presence of the methoxy group at C2 and the bromo group at C4 would electronically influence the stability of the intermediates and potentially the regioselectivity of the rearrangement.
Table 3: Mechanism of the Sommelet-Hauser Rearrangement
| Step | Description | Intermediate |
| 1. Quaternization | The starting secondary amine is alkylated (e.g., with CH₃I) to form a quaternary ammonium salt. | Benzylic Quaternary Ammonium Salt |
| 2. Ylide Formation | A strong base (e.g., NaNH₂) abstracts a proton from an N-alkyl group (e.g., methyl) to form a nitrogen ylide. | Nitrogen Ylide |
| 3. nih.govnumberanalytics.com-Sigmatropic Rearrangement | The ylide undergoes a concerted pericyclic rearrangement, forming a new C-C bond at an ortho position of the benzene ring. | Exomethylene Cyclohexadiene Intermediate |
| 4. Aromatization | A proton transfer restores the aromaticity of the benzene ring, yielding the rearranged product. | Ortho-substituted Benzylamine (B48309) |
Advanced Analytical Techniques for the Characterization and Identification of 4 Bromo 2 Methoxy Benzyl Isopropyl Amine
Spectroscopic Characterization Methods
Spectroscopic methods provide foundational information regarding the molecular structure, functional groups, and electronic environment of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine.
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. By analyzing the chemical environment of ¹H (proton) and ¹³C (carbon-13) nuclei, a complete structural map can be assembled.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. The expected chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of the substituents on the aromatic ring and the amine group.
Aromatic Protons: The three protons on the benzene (B151609) ring are chemically non-equivalent and will appear in the aromatic region (typically δ 6.5-7.5 ppm). Their specific shifts and coupling patterns are dictated by the positions of the bromo, methoxy (B1213986), and benzylamine (B48309) groups. The proton at C-3 (between the methoxy and bromo groups) is expected to be a doublet of doublets, while the protons at C-5 and C-6 will likely appear as doublets. chemicalbook.comnih.gov
Methoxy Protons (-OCH₃): This group will produce a sharp singlet at approximately δ 3.8 ppm. rsc.org
Benzylic Protons (-CH₂-): The two protons of the methylene (B1212753) bridge between the aromatic ring and the nitrogen atom will appear as a singlet around δ 3.7 ppm. This signal may show coupling to the N-H proton if the exchange rate is slow.
Isopropyl Protons (-CH(CH₃)₂): This group gives rise to two signals: a septet (a multiplet with seven lines) for the single methine proton (-CH) around δ 2.9 ppm, and a doublet for the six equivalent methyl protons (-CH₃) at approximately δ 1.1 ppm. researchgate.netmnstate.edu
Amine Proton (-NH-): The amine proton typically appears as a broad singlet with a variable chemical shift, depending on concentration and solvent.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.35 | d | 1H | Aromatic H (C-5 or C-6) |
| ~7.10 | d | 1H | Aromatic H (C-5 or C-6) |
| ~6.95 | dd | 1H | Aromatic H (C-3) |
| ~3.80 | s | 3H | -OCH₃ |
| ~3.70 | s | 2H | Ar-CH₂-N |
| ~2.90 | sept | 1H | N-CH(CH₃)₂ |
| ~1.10 | d | 6H | N-CH(CH₃)₂ |
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Due to the molecule's asymmetry, all 11 carbon atoms are expected to be non-equivalent, resulting in 11 distinct signals.
Aromatic Carbons: Six signals will be present in the δ 110-160 ppm range. The carbon bearing the methoxy group (C-2) will be the most downfield (~157 ppm), while the carbon attached to the bromine (C-4) will be significantly shielded (~113 ppm). chemicalbook.com
Methoxy Carbon (-OCH₃): A signal at approximately δ 55-56 ppm is characteristic for a methoxy group attached to an aromatic ring. rsc.org
Benzylic Carbon (-CH₂-): This carbon is expected to resonate around δ 52 ppm.
Isopropyl Carbons (-CH(CH₃)₂): The methine carbon (CH) will appear around δ 49 ppm, and the two magnetically equivalent methyl carbons (CH₃) will produce a single signal around δ 23 ppm. libretexts.org
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~157.5 | C-2 (Ar-OCH₃) |
| ~138.0 | C-1 (Ar-CH₂) |
| ~132.0 | C-6 (Ar-H) |
| ~129.5 | C-5 (Ar-H) |
| ~115.0 | C-3 (Ar-H) |
| ~113.0 | C-4 (Ar-Br) |
| ~55.8 | -OCH₃ |
| ~52.0 | Ar-CH₂-N |
| ~49.0 | N-CH(CH₃)₂ |
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would display several characteristic absorption bands. While GC-IR provides separation before analysis, the fundamental vibrational frequencies remain the same.
N-H Stretch: A weak to moderate absorption band is expected in the 3300-3400 cm⁻¹ region, characteristic of a secondary amine. chemicalbook.comnist.gov
C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the benzyl (B1604629), isopropyl, and methoxy groups are observed just below 3000 cm⁻¹.
C=C Aromatic Ring Stretches: Two or more bands are typically found in the 1450-1600 cm⁻¹ region.
C-O Ether Stretch: A strong, characteristic C-O-C asymmetric stretching band for the aryl alkyl ether is expected around 1240-1260 cm⁻¹. A symmetric stretch appears near 1020-1040 cm⁻¹. rsc.org
C-N Stretch: This vibration typically occurs in the 1250-1020 cm⁻¹ range and may be coupled with other vibrations.
C-Br Stretch: A strong absorption in the fingerprint region, typically between 600-700 cm⁻¹, indicates the presence of a bromo-substituent.
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Type |
|---|---|---|
| 3300-3400 | Weak-Medium | N-H Stretch (Secondary Amine) |
| 3010-3100 | Medium | Aromatic C-H Stretch |
| 2850-2970 | Medium-Strong | Aliphatic C-H Stretch |
| ~1595, ~1480 | Medium-Strong | C=C Aromatic Ring Stretch |
| ~1250 | Strong | Asymmetric Ar-O-C Stretch |
| ~1030 | Medium | Symmetric Ar-O-C Stretch |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Unsubstituted benzylamine exhibits absorption maxima (λ_max) around 206 nm and 256 nm. sielc.comsielc.com The presence of the methoxy (-OCH₃) and bromo (-Br) groups, which act as auxochromes, is expected to cause a bathochromic (red) shift of these absorption bands to longer wavelengths. The primary absorption bands are likely associated with π→π* transitions within the aromatic system. Predicted λ_max values would be in the range of 210-220 nm and 270-280 nm. nih.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing information on molecular weight and structure.
In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The resulting fragmentation pattern serves as a molecular fingerprint.
Molecular Ion (M⁺˙): The molecular formula is C₁₁H₁₆BrNO, giving a molecular weight of 257.05 g/mol . Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 257 and 259 with nearly equal intensity. nih.govyoutube.com
Fragmentation Patterns: The fragmentation is dominated by cleavages alpha to the nitrogen atom, which lead to the formation of stable carbocations or iminium ions.
Iminium Cation Formation: The most probable fragmentation pathway involves the cleavage of the benzylic C-C bond (alpha-cleavage), which is the bond between the aromatic ring and the benzylic carbon. This leads to the formation of a highly stable, resonance-stabilized iminium cation. For N-benzyl-isopropyl-amine, the base peak is often the iminium ion [CH₂(NH)CH(CH₃)₂]⁺ at m/z 86. Another key fragment is the substituted tropylium (B1234903) ion.
Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the nitrogen atom results in the formation of a substituted benzyl or tropylium cation at m/z 199/201 ([C₈H₈BrO]⁺). This fragment is highly diagnostic as its mass reflects the substitution pattern on the aromatic ring.
Loss of Methyl: A peak corresponding to the loss of a methyl group from the isopropyl moiety ([M-15]⁺) would be observed at m/z 242/244.
The relative abundance of these fragments allows for the differentiation of regioisomers. For example, if the methoxy group were at position 3 instead of 2, the mass of the substituted benzyl cation (m/z 199/201) would remain the same, but the relative intensities of fragments in the NMR and the fine details of the MS pattern might differ, aiding in their distinction. nih.govnist.gov
Predicted Key EI-MS Fragments for this compound
| m/z Ratio | Ion Structure | Fragmentation Pathway |
|---|---|---|
| 257/259 | [C₁₁H₁₆BrNO]⁺˙ | Molecular Ion (M⁺˙) |
| 242/244 | [M - CH₃]⁺ | Loss of a methyl radical from the isopropyl group |
| 199/201 | [C₈H₈BrO]⁺ | Cleavage of the benzylic C-N bond |
LC-MS/MS is a highly sensitive and selective technique ideal for confirming the structure of a compound, especially in complex mixtures. The compound is first separated by liquid chromatography and then introduced into the mass spectrometer.
In a typical LC-MS/MS experiment, the protonated molecule ([M+H]⁺), with an m/z of 258/260, is selected in the first quadrupole (Q1). This parent ion is then passed into a collision cell (Q2), where it collides with an inert gas, causing it to fragment. The resulting product ions are then analyzed by a second mass analyzer (Q3). A common and structurally significant fragmentation in the collision cell is the loss of the neutral isopropylamine (B41738) molecule (a loss of 59 Da), leading to the formation of the substituted benzyl cation at m/z 199/201. The specific transition from m/z 258/260 to m/z 199/201 is monitored in what is known as Multiple Reaction Monitoring (MRM), providing a highly selective and quantitative method for the detection and confirmation of this compound. nih.govresearchgate.netchromatographyonline.com
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Benzylamine |
| 4-bromo-2-methoxyphenol |
| 4-bromo-2-methylanisole |
Gas Chromatography-Mass Spectrometry (GC-MS) for separation and identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the separation and identification of semi-volatile and volatile compounds like "this compound". The gas chromatograph separates the compound from any impurities or reaction byproducts, after which the mass spectrometer provides detailed structural information based on the mass-to-charge ratio of the resulting fragments.
Elution Order Analysis: In a GC separation, the elution order of analytes is determined by their boiling points and their interactions with the stationary phase of the GC column. For a series of related compounds, such as positional isomers, the elution order can often be predicted. A study on substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines demonstrated that the elution order on a mid-polarity capillary column was related to the degree of substituent crowding on the aromatic ring. ojp.gov For "this compound", it would be expected to elute at a specific retention time under defined GC conditions (e.g., column type, temperature program, and carrier gas flow rate), which would be reproducible and characteristic for the compound.
On-Column Reaction Product Identification: Although not a desirable outcome, some molecules can undergo degradation or rearrangement in the hot GC injection port or on the column itself. These on-column reactions can lead to the formation of new products that are then detected by the mass spectrometer. Identifying these products is crucial to avoid misinterpretation of the data. For complex amine compounds, potential on-column reactions could include dealkylation or cyclization, depending on the compound's structure and the analytical conditions. Careful analysis of the mass spectra of any unexpected peaks is necessary to identify such artifacts.
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the molecular structure of "this compound", assuming a suitable single crystal can be grown.
Determination of Molecular Geometry and Conformation
By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, the exact atomic coordinates can be determined. This allows for the precise measurement of bond lengths, bond angles, and torsion angles within the molecule. For "this compound", this would confirm the connectivity of the 4-bromo and 2-methoxy substituents on the benzyl ring, as well as the attachment of the isopropyl-amine group to the benzylic carbon. Furthermore, the analysis would reveal the preferred conformation of the molecule in the solid state, including the rotation around the C-C and C-N single bonds.
Analysis of Intermolecular Interactions
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. X-ray crystallography allows for a detailed analysis of these forces. For "this compound", key interactions could include:
Hydrogen Bonding: The secondary amine (N-H) group is a potential hydrogen bond donor, which could interact with hydrogen bond acceptors on neighboring molecules, such as the methoxy oxygen, the amine nitrogen, or even the bromine atom.
The table below summarizes the types of structural information that would be obtained from an X-ray crystallographic analysis of "this compound".
| Structural Parameter | Information Obtained |
| Bond Lengths | Precise distances between all bonded atoms (e.g., C-C, C-N, C-O, C-Br). |
| Bond Angles | Angles between any three connected atoms, defining the local geometry. |
| Torsion Angles | Dihedral angles describing the conformation around rotatable bonds. |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Intermolecular Contacts | Distances and angles of hydrogen bonds, halogen bonds, and π-π stacking interactions. |
Computational Chemistry and Theoretical Studies of 4 Bromo 2 Methoxy Benzyl Isopropyl Amine
Quantum Chemical Calculations
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules at the electronic level. These methods allow for the prediction of molecular structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) Methods (e.g., B3LYP, CAM-B3LYP functionals with advanced basis sets)
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational efficiency. For a molecule like (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, DFT calculations would typically be employed to investigate its electronic structure and properties.
A common approach involves using hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which incorporates a mixture of Hartree-Fock exchange with DFT exchange-correlation. This functional is well-regarded for its ability to provide reliable geometric and electronic information for a wide range of organic molecules. For instance, in a study of a Schiff base synthesized from 4-bromo-2-methoxyaniline, the B3LYP method combined with the 6-311++G(d,p) basis set was successfully used to analyze its molecular structure and electronic properties.
For a more refined analysis, especially concerning charge transfer excitations, long-range corrected functionals like CAM-B3LYP (Coulomb-attenuating method-B3LYP) might be employed. These functionals are designed to provide a more accurate description of long-range electronic interactions. The choice of basis set is also crucial; Pople-style basis sets like 6-311++G(d,p) are frequently used as they provide a good balance of flexibility and computational cost, with diffuse functions (++) to describe anions and p and d polarization functions (d,p) to allow for non-spherical electron distribution.
Ab Initio Approaches for Electronic Structure
Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate benchmarks for electronic structure. For a molecule of the size of this compound, MP2 calculations could be feasible for refining the understanding of electron correlation effects, which are important for accurately predicting molecular properties. These methods, while not always used for full geometry optimization of larger molecules due to cost, are valuable for single-point energy calculations on DFT-optimized geometries to validate the results.
Geometry Optimization and Prediction of Structural Parameters
A fundamental step in any computational study is the geometry optimization of the molecule. This process involves finding the minimum energy conformation on the potential energy surface, which corresponds to the most stable three-dimensional arrangement of the atoms. Using DFT methods like B3LYP with a suitable basis set, the bond lengths, bond angles, and dihedral angles of this compound can be predicted.
For example, in the computational analysis of a related Schiff base, (E)-1-(((4-bromo-2-methoxyphenyl)imino)methyl)naphthalen-2-ol, the optimized geometric parameters were calculated and found to be in good agreement with experimental X-ray diffraction data. This provides confidence that a similar approach would yield reliable structural parameters for the title compound. The table below illustrates the kind of data that would be generated from such a calculation, with hypothetical values for this compound based on standard bond lengths and angles.
| Parameter | Atom Connection | Predicted Value |
| Bond Lengths (Å) | ||
| C-Br | ~1.90 | |
| C-O (methoxy) | ~1.36 | |
| C-N (benzyl) | ~1.47 | |
| N-C (isopropyl) | ~1.48 | |
| **Bond Angles (°) ** | ||
| C-C-Br | ~120 | |
| C-C-O | ~118 | |
| C-N-C | ~115 | |
| Dihedral Angles (°) | ||
| C-C-N-C | Variable (describes conformation) |
Electronic Structure and Reactivity Analysis
Once the optimized geometry is obtained, a variety of analyses can be performed to understand the electronic nature and chemical reactivity of the molecule.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO energy gaps)
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
In the study of the Schiff base derived from 4-bromo-2-methoxyaniline, the HOMO was found to be localized mainly on the naphthalene (B1677914) ring, while the LUMO was distributed over the entire molecule. For this compound, the HOMO would likely be centered on the electron-rich 4-bromo-2-methoxyphenyl ring and the nitrogen atom of the amine, while the LUMO would be distributed across the aromatic ring and the benzylic carbon. The calculated HOMO-LUMO energy gap would provide insight into its reactivity.
| Parameter | Predicted Value (eV) |
| EHOMO | ~ -6.0 to -5.5 |
| ELUMO | ~ -1.0 to -0.5 |
| HOMO-LUMO Gap (ΔE) | ~ 4.5 to 5.5 |
Molecular Electrostatic Potential (MEP) Surfaces
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent regions of neutral or intermediate potential.
For this compound, the MEP surface would be expected to show a region of high negative potential (red) around the nitrogen atom of the isopropylamine (B41738) group and the oxygen atom of the methoxy (B1213986) group, due to the lone pairs of electrons on these atoms. These would be the primary sites for electrophilic attack. The hydrogen atoms of the amine and the aromatic ring would likely show positive potential (blue), indicating their susceptibility to nucleophilic attack. The bromine atom would also influence the electrostatic potential distribution on the aromatic ring. The analysis of a related Schiff base confirms that the negative potential is concentrated on the electronegative nitrogen and oxygen atoms, which are the most probable sites for electrophilic attack.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
The primary focus of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy E(2) associated with these interactions is calculated using second-order perturbation theory. nih.gov A higher E(2) value indicates a more significant delocalization of electron density and a stronger stabilizing interaction.
In the case of this compound, several key intramolecular interactions are expected to be significant. The lone pairs on the nitrogen and oxygen atoms are major electron donors. The nitrogen lone pair (LP(N)) is expected to delocalize into the antibonding orbitals of adjacent C-H and C-C bonds of the isopropyl group, as well as the C-N bond of the benzyl (B1604629) moiety. Similarly, the oxygen lone pairs (LP(O)) of the methoxy group will likely exhibit strong delocalization into the π* antibonding orbitals of the benzene (B151609) ring, contributing to the resonance stabilization of the aromatic system.
Furthermore, the π orbitals of the benzene ring can act as donors, interacting with the antibonding orbitals of the substituents. The presence of the electron-withdrawing bromine atom and the electron-donating methoxy group on the ring will create a complex pattern of electron distribution. The NBO analysis would quantify the hyperconjugative interactions between the σ bonds of the isopropyl and benzyl groups and the π system of the ring. These interactions, while individually small, collectively contribute to the conformational stability of the molecule.
A hypothetical table of significant NBO interactions for this compound, based on studies of similar molecules, is presented below. mdpi.com
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N) | σ* (C-H) | ~ 2-5 |
| LP (O) | π* (C=C) | ~ 15-25 |
| π (C=C) | π* (C=C) | ~ 10-20 |
| σ (C-H) | π* (C=C) | ~ 1-3 |
Note: These values are illustrative and based on typical NBO results for substituted benzylamines and anisoles.
Theoretical Prediction of Spectroscopic Properties
Vibrational Frequency Calculations and Potential Energy Distribution (PED) Analysis
Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable information about the infrared (IR) and Raman spectra of a molecule. These calculations are typically performed at the harmonic level using methods like DFT. The resulting vibrational frequencies correspond to the normal modes of the molecule, which are the collective motions of the atoms.
For this compound, a vibrational analysis would predict the frequencies and intensities of its IR and Raman bands. To aid in the assignment of these bands to specific molecular motions, a Potential Energy Distribution (PED) analysis is often performed. PED analysis decomposes the normal modes into contributions from internal coordinates, such as bond stretches, angle bends, and torsions.
Key vibrational modes expected for this compound would include:
N-H stretch: Typically observed in the range of 3300-3500 cm⁻¹.
C-H stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl and benzyl groups are found just below 3000 cm⁻¹.
C=C stretches: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-N stretch: This vibration would likely be found in the 1000-1200 cm⁻¹ range.
C-O stretch: The aromatic ether linkage would give rise to a strong C-O stretching band, typically around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
C-Br stretch: A low-frequency vibration, expected in the 500-600 cm⁻¹ region.
A hypothetical table of selected calculated vibrational frequencies and their PED assignments is provided below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | PED Assignment |
| ν(N-H) | ~3400 | 100% N-H stretch |
| ν(C-H) aromatic | ~3100 | 98% C-H stretch |
| ν(C-H) aliphatic | ~2950 | 95% C-H stretch |
| ν(C=C) | ~1600 | 80% C=C stretch, 15% C-H bend |
| δ(CH₃) | ~1450 | 85% CH₃ bend |
| ν(C-O) asym | ~1250 | 70% C-O stretch, 20% C-C stretch |
| ν(C-N) | ~1100 | 60% C-N stretch, 30% C-C stretch |
| ν(C-Br) | ~550 | 75% C-Br stretch, 20% C-C-C bend |
Note: These are representative values and assignments based on calculations of similar molecules.
Nuclear Magnetic Resonance Chemical Shift Calculations (e.g., Gauge-Including Atomic Orbitals (GIAO) method)
Computational methods can accurately predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) of a molecule, which is invaluable for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR shielding tensors. youtube.com By calculating the isotropic shielding values for a reference compound (e.g., tetramethylsilane, TMS) and the target molecule, the chemical shifts can be predicted.
For this compound, both ¹H and ¹³C NMR spectra can be simulated. The predicted chemical shifts would be highly sensitive to the electronic environment of each nucleus.
¹H NMR: The aromatic protons would appear in the range of δ 6.5-7.5 ppm, with their exact shifts influenced by the positions of the bromo and methoxy groups. The methoxy protons would be a singlet around δ 3.8-4.0 ppm. The protons of the isopropyl group and the benzylic CH₂ group would appear in the aliphatic region (δ 1.0-4.0 ppm), with their multiplicity determined by spin-spin coupling.
¹³C NMR: The aromatic carbons would resonate in the δ 110-160 ppm range. The carbon attached to the bromine (C-Br) would be shifted to a lower field, while the carbon attached to the methoxy group (C-O) would be at a higher field. The carbons of the isopropyl and benzyl groups would appear in the upfield region of the spectrum.
A table of predicted ¹³C and ¹H chemical shifts for key atoms in this compound is presented below, based on GIAO calculations of analogous structures. nih.govresearchgate.net
| Atom | Predicted ¹³C Chemical Shift (ppm) | Atom | Predicted ¹H Chemical Shift (ppm) |
| C-Br | ~115 | H (aromatic) | ~6.8-7.4 |
| C-O | ~158 | H (methoxy) | ~3.9 |
| C (benzylic) | ~55 | H (benzylic) | ~3.7 |
| C (isopropyl CH) | ~50 | H (isopropyl CH) | ~2.9 |
| C (isopropyl CH₃) | ~22 | H (isopropyl CH₃) | ~1.1 |
| N-H | N-H | ~1.5 (broad) |
Note: These values are illustrative and depend on the specific computational level and solvent model used.
UV-Vis Absorption Maxima Prediction via Time-Dependent DFT (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for calculating the electronic excitation energies and oscillator strengths of molecules, which allows for the prediction of their UV-Vis absorption spectra. mdpi.com This method can provide insights into the nature of the electronic transitions, such as π→π* or n→π* transitions.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the substituted benzene ring. The presence of the methoxy (an auxochrome) and bromo groups will influence the position of the absorption maxima (λ_max). The methoxy group, being an electron-donating group, is expected to cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. The bromine atom will also contribute to a red shift.
TD-DFT calculations would likely predict two or three main absorption bands in the UV region. The most intense band would correspond to a π→π* transition with significant charge transfer character, influenced by the donor-acceptor nature of the substituents. The calculations can also identify weaker n→π* transitions, which involve the excitation of an electron from a non-bonding orbital (on the N or O atoms) to an antibonding π* orbital of the aromatic ring.
A hypothetical table of predicted UV-Vis absorption maxima and their corresponding electronic transitions is shown below. nih.gov
| Predicted λ_max (nm) | Oscillator Strength (f) | Major Contribution |
| ~280 | ~0.1 | π→π* (HOMO → LUMO) |
| ~230 | ~0.5 | π→π* (HOMO-1 → LUMO) |
| ~205 | ~0.3 | π→π* (HOMO → LUMO+1) |
Note: These values are estimates and are sensitive to the choice of functional, basis set, and solvent model.
Molecular Interactions and Energetic Studies
The study of molecular interactions is crucial for understanding the behavior of this compound in different environments. Computational methods can be used to explore both intramolecular and intermolecular interactions.
Intramolecular Interactions: The conformational landscape of the molecule is determined by a delicate balance of intramolecular interactions, including steric hindrance and hyperconjugation. For example, the rotation around the C(benzyl)-N bond and the C(aryl)-O bond would be associated with specific energy barriers. A potential energy surface scan can be performed to identify the most stable conformers and the transition states connecting them. These studies would reveal the preferred spatial arrangement of the isopropyl and methoxy groups relative to the benzene ring.
Intermolecular Interactions: In the condensed phase, intermolecular forces govern the packing of molecules in a crystal or their solvation in a liquid. For this compound, the key intermolecular interactions would include:
Hydrogen Bonding: The N-H group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as acceptors. This is often a dominant interaction in determining crystal packing. nih.gov
π-π Stacking: The aromatic rings can interact through π-π stacking, where the electron-rich π system of one molecule interacts with the π system of another.
Halogen Bonding: The bromine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophile.
Energy decomposition analysis (EDA) is a computational technique that can be used to break down the total interaction energy between two molecules into physically meaningful components, such as electrostatic, exchange-repulsion, polarization, and dispersion energies. chemrxiv.org This would provide a quantitative understanding of the nature of the intermolecular forces at play.
A hypothetical table summarizing the interaction energies for a dimer of this compound is presented below.
| Interaction Type | Energy Contribution (kcal/mol) |
| Hydrogen Bonding (N-H···N) | ~ -3 to -7 |
| π-π Stacking | ~ -2 to -5 |
| Halogen Bonding (C-Br···N/O) | ~ -1 to -3 |
| van der Waals | ~ -5 to -10 |
Note: These are representative energy ranges for such interactions.
Analysis of Intramolecular Proton Transfer and Tautomerism
Intramolecular proton transfer (IPT) and the resulting tautomerism are fundamental chemical processes that can significantly influence the reactivity and physical properties of a molecule. In this compound, the presence of a secondary amine group introduces the possibility of proton migration. Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in elucidating the potential energy surface (PES) associated with such transfers. nih.gov
The most plausible tautomeric forms of this compound would involve the migration of the amine proton. The stability of different tautomers is governed by a variety of factors including the electronic effects of substituents on the aromatic ring and the solvent environment. researchgate.netnist.gov For instance, the electron-donating methoxy group and the electron-withdrawing bromine atom will modulate the acidity of the N-H bond and the basicity of potential proton acceptor sites within the molecule.
Computational investigations into the tautomerism of similar amine-containing heterocyclic systems have shown that the relative energies of tautomers can be finely tuned by substituent effects. nist.gov For this compound, a computational analysis would involve geometry optimization of all conceivable tautomeric structures, followed by the calculation of their relative energies to determine the most stable form. The transition state connecting these tautomers would also be located to determine the energy barrier for the proton transfer. Studies on related benzimidazole (B57391) compounds have shown that the free energy of activation for tautomeric interchange can be in the range of 13-14 kcal/mol. nih.gov The polarity of the solvent is also a critical factor, as polar solvents can stabilize more polar tautomers through hydrogen bonding and dielectric effects, thus shifting the equilibrium. researchgate.netnih.gov
A theoretical study on 3-hydroxy-1,2,5-thiadiazole derivatives demonstrated that both substituent and solvent effects significantly influence tautomeric stability. youtube.com Similarly, for the title compound, DFT calculations would be essential to predict the favored tautomer in different environments.
Investigation of Intermolecular Interactions (e.g., hydrogen bonds, π-π interactions)
The non-covalent intermolecular interactions of this compound are crucial in determining its macroscopic properties, such as its physical state, solubility, and crystal packing. The key interactions to consider are hydrogen bonding and π-π stacking.
The secondary amine group (N-H) in the molecule can act as a hydrogen bond donor, while the nitrogen atom itself and the oxygen atom of the methoxy group can serve as hydrogen bond acceptors. These interactions can occur between molecules of the compound itself or with solvent molecules. The strength of these hydrogen bonds can be estimated using computational methods like DFT, often in conjunction with Natural Bond Orbital (NBO) analysis to understand charge transfer during the interaction. wikipedia.org For example, studies on diazines in solution have highlighted the significant role of hydrogen bonding with solvent molecules on the electronic and magnetic properties of the solute. nih.gov
The substituted benzene ring in this compound allows for π-π stacking interactions. These are a result of electrostatic and dispersion forces between aromatic rings. mdpi.com The geometry of these interactions can vary, with common arrangements being face-to-face (sandwich) and parallel-displaced. libretexts.org Computational studies on benzene derivatives have shown that the interaction energy and the most stable configuration are highly dependent on the nature and position of the substituents on the ring. researchgate.net For instance, a theoretical investigation into π-π interactions of various benzene derivatives revealed that the slipped-parallel structure of aniline (B41778) is the most stable, with an interaction energy of -8.92 kcal/mol. nih.gov The presence of the bromo and methoxy groups on the benzene ring of the title compound will influence the quadrupole moment of the ring and thus the nature of its π-π stacking.
Below is a table with representative interaction energies for different configurations of benzene derivatives, calculated using the MP2/aug-cc-pVDZ theoretical method, which can serve as an analogy for the interactions expected for this compound. nih.gov
| Benzene Derivative Dimer | Configuration | Interaction Energy (kcal/mol) |
| Aniline | Slipped-Parallel | -8.92 |
| Benzonitrile | Anti-Face-to-Face | -11.51 |
| Chlorobenzene | Slipped-Parallel | -11.14 |
| Phenol | Slipped-Parallel | -10.77 |
| Toluene | Slipped-Parallel | -10.43 |
This table is based on data for analogous compounds and serves as a theoretical representation.
Calculation of Thermodynamic Properties and Stabilization Energies
The thermodynamic properties of this compound, such as enthalpy of formation, entropy, and Gibbs free energy, can be calculated using computational methods. These calculations are vital for understanding the stability of the molecule and its potential for chemical reactions. High-level ab initio methods like G3(MP2)//B3LYP are often employed for accurate determination of enthalpies of formation. nih.gov
For example, a combined experimental and computational study on N-benzylalanines determined the standard molar enthalpy of formation for the gaseous phase, showing excellent agreement between the experimental value and the one calculated with the G3(MP2)//B3LYP method. nih.gov Similar computational approaches could be applied to this compound to predict its thermodynamic parameters.
The relative stability of different conformers, arising from rotation around single bonds (e.g., the C-N bond), can be assessed by calculating their relative energies. The energy barriers for these rotations can also be determined, providing insight into the molecule's flexibility. mdpi.comresearchgate.netnih.gov
The following table presents a hypothetical breakdown of stabilization energies for a conformer of this compound, based on general principles and data from analogous systems.
| Source of Stabilization | Estimated Energy (kcal/mol) |
| Aromatic Resonance | > 30 |
| Intramolecular Hydrogen Bond (if present) | 2 - 8 |
| Hyperconjugation (NBO analysis) | 1 - 5 |
This table is a theoretical estimation based on general chemical principles.
Non-linear Optical (NLO) Property Assessment
Molecules with extended π-conjugated systems and significant charge asymmetry can exhibit non-linear optical (NLO) properties, making them of interest for applications in optoelectronics and photonics. The assessment of NLO properties for this compound can be carried out computationally by calculating the molecular polarizability (α) and the first hyperpolarizability (β). nih.gov
Time-dependent density functional theory (TD-DFT) is a common method for these calculations. wikipedia.org The presence of an electron-donating group (methoxy) and an electron-withdrawing group (bromo) on the aromatic ring, coupled with the amine functionality, can create a donor-π-acceptor (D-π-A) type system, which is a known motif for enhancing NLO responses. The intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule upon excitation is a key factor governing the magnitude of the NLO effect. nih.gov
The table below shows representative calculated NLO properties for organic molecules with donor-acceptor characteristics, providing a reference for the potential NLO response of the title compound.
| Compound | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |
| Aniline | 68.3 | 118.4 |
| p-Nitroaniline | 88.9 | 2435.7 |
| Hypothetical D-π-A system | ~100-200 | ~1000-5000 |
This table includes data for representative compounds to illustrate the range of NLO properties.
Role of 4 Bromo 2 Methoxy Benzyl Isopropyl Amine As a Synthetic Intermediate
Precursor in the Synthesis of Advanced Organic Scaffolds
The structural features of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine make it an ideal starting point for the synthesis of more complex and advanced organic scaffolds. The secondary amine provides a nucleophilic center for the introduction of various substituents, while the brominated aromatic ring is amenable to a host of cross-coupling reactions.
Although direct examples of its use are scarce in readily accessible scientific literature, its role can be paralleled with similar N-substituted benzylamines which are pivotal in medicinal chemistry and materials science. wikipedia.org The 4-bromo-2-methoxybenzyl moiety can serve as a foundational element, upon which intricate molecular frameworks can be constructed. For instance, the bromine atom can be readily displaced or utilized in palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations, to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the elaboration of the aromatic core, leading to the formation of biaryls, substituted styrenes, and other complex aromatic systems that are prevalent in pharmacologically active compounds and functional materials.
Scaffold for Derivatization and Chemical Library Generation
The concept of using a central molecular scaffold for the generation of chemical libraries is a cornerstone of modern drug discovery and materials science. This compound is well-suited for this purpose, offering multiple points for diversification. A combinatorial approach, where different functional groups are systematically introduced at various positions on the scaffold, can lead to the rapid generation of a large number of diverse molecules.
The secondary amine can be acylated, alkylated, or sulfonylated with a wide array of reagents to introduce diverse side chains. Simultaneously, the bromine atom on the aromatic ring can be exploited for parallel synthesis using various cross-coupling reactions. This dual functionalization strategy enables the creation of a rich chemical space around the 4-bromo-2-methoxybenzyl core, increasing the probability of identifying compounds with desired biological activities or material properties.
Strategies for Targeted Chemical Modifications
The selective modification of different parts of the this compound molecule is crucial for fine-tuning its properties and for its application in multi-step syntheses.
The isopropylamine (B41738) moiety offers several avenues for chemical modification. The nitrogen atom, being a secondary amine, can readily undergo a variety of reactions:
N-Alkylation: Introduction of additional alkyl groups can be achieved through reaction with alkyl halides or via reductive amination with other aldehydes or ketones. This allows for the synthesis of tertiary amines with varied steric and electronic properties.
N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields amides. This transformation is useful for introducing a wide range of functional groups and for modulating the electronic properties of the nitrogen atom.
N-Arylation: The nitrogen can be arylated using Buchwald-Hartwig amination, creating tri-substituted amines with extended aromatic systems.
Formation of Ureas and Thioureas: Reaction with isocyanates or isothiocyanates provides access to urea (B33335) and thiourea (B124793) derivatives, respectively. These functional groups are known to participate in hydrogen bonding and are often found in biologically active molecules.
These modifications are summarized in the table below:
| Modification Reaction | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halide, Base | Tertiary Amine |
| N-Acylation | Acyl chloride, Base | Amide |
| N-Arylation | Aryl halide, Palladium catalyst, Base | Tertiary Arylamine |
| Urea Formation | Isocyanate | Urea |
| Thiourea Formation | Isothiocyanate | Thiourea |
The 4-bromo-2-methoxybenzyl ring is a versatile platform for a multitude of chemical transformations, primarily leveraging the reactivity of the bromine atom and the directing effects of the methoxy (B1213986) and benzylamine (B48309) groups.
Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom is an excellent handle for various palladium-catalyzed reactions:
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or vinyl groups.
Heck Coupling: Reaction with alkenes forms substituted styrenes.
Sonogashira Coupling: Reaction with terminal alkynes yields substituted alkynylarenes.
Buchwald-Hartwig Amination: Reaction with amines provides access to substituted anilines.
C-H Arylation: The bromo-substituted ring can act as the arylating agent in direct C-H activation/arylation reactions.
Lithiation and Subsequent Quenching: The bromine atom can be exchanged with lithium using an organolithium reagent (e.g., n-butyllithium or t-butyllithium). The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups, such as carboxyl, hydroxyl, or silyl (B83357) groups.
Nitration and other Electrophilic Aromatic Substitutions: The electron-donating methoxy group and the ortho,para-directing benzylamine substituent can influence further electrophilic substitution on the aromatic ring, although the positions are also influenced by the existing bromine atom.
Demethylation of the Methoxy Group: The methoxy group can be cleaved to a hydroxyl group using reagents like boron tribromide (BBr3), providing another site for functionalization.
A summary of key transformations on the aromatic ring is presented below:
| Transformation | Reagent/Catalyst System | Resulting Structure |
| Suzuki Coupling | Boronic acid, Pd catalyst, Base | Biaryl derivative |
| Heck Coupling | Alkene, Pd catalyst, Base | Styrene derivative |
| Sonogashira Coupling | Alkyne, Pd/Cu catalyst, Base | Alkynylarene derivative |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | Diamine derivative |
| Lithiation-Quenching | Organolithium, Electrophile | Functionalized arene |
| Demethylation | Boron tribromide | Phenolic derivative |
Future Research Directions and Challenges
Development of Green and Sustainable Synthetic Routes
The future synthesis of (4-Bromo-2-methoxy-benzyl)-isopropyl-amine and its derivatives will increasingly prioritize principles of green chemistry to minimize environmental impact and enhance efficiency. mdpi.comacs.org Conventional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. nih.gov The shift towards sustainable practices is not only an environmental imperative but also offers economic advantages through reduced disposal costs and more efficient use of resources. cas.org
Future research will likely focus on several key areas of green synthesis:
Catalysis: The use of catalytic reactions is a cornerstone of green chemistry, as it minimizes the need for stoichiometric reagents and thereby reduces waste. ispe.org Research into novel catalytic systems for the reductive amination of 4-bromo-2-methoxybenzaldehyde (B1278859) with isopropylamine (B41738) could yield more efficient and selective pathways. This includes the exploration of heterogeneous catalysts for easier separation and recycling, as well as biocatalysts like enzymes that can operate under mild conditions. ispe.org
Green Solvents: A significant portion of the mass in a typical chemical process is attributed to solvents, which are also a major source of energy consumption and safety concerns. cas.org The pharmaceutical industry is increasingly adopting greener solvents such as water, ethanol (B145695), or glycerol. mdpi.com Developing synthetic routes for this compound that are viable in these environmentally benign solvents is a critical research direction. mdpi.comacs.org
Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable starting materials. ispe.org While the immediate precursors for this compound are derived from petrochemical sources, future research could explore biosynthetic routes to key aromatic intermediates.
| Green Chemistry Principle | Application to Synthesis of this compound | Potential Benefits |
| Use of Catalysis | Employing reusable heterogeneous catalysts or enzymes for the reductive amination step. ispe.org | Reduced waste, higher selectivity, milder reaction conditions, easier product purification. |
| Benign Solvents | Replacing traditional organic solvents with water, ethanol, or other eco-friendly alternatives. mdpi.comcas.org | Reduced environmental impact, improved process safety, lower disposal costs. |
| Atom Economy | Designing synthetic pathways that maximize the incorporation of all starting materials into the final product. cas.org | Minimized byproduct formation, efficient use of resources. |
| Process Intensification | Implementing continuous flow manufacturing instead of batch processing. ispe.org | Enhanced safety, better reaction control, improved yield and consistency, smaller manufacturing footprint. |
Advanced Characterization of Novel Derivatives and Their Conformational Landscapes
The structural backbone of this compound offers numerous possibilities for the creation of novel derivatives. Future research will involve the synthesis of these new chemical entities and their subsequent in-depth characterization using advanced analytical methods. A crucial aspect of this characterization will be the study of their conformational landscapes, which dictates the three-dimensional structure and can influence physicochemical properties.
Novel Derivatives: Systematic structural modifications can be explored to generate a library of related compounds. Research could focus on:
Aromatic Ring Substitution: Replacing the bromine atom with other halogens (Cl, F, I) or introducing additional functional groups on the phenyl ring.
Alkyl Amine Group Modification: Varying the N-alkyl substituent from isopropyl to other groups like cyclopropyl, tert-butyl, or incorporating it into a heterocyclic ring system. acs.org
Methoxy (B1213986) Group Alteration: Replacing the methoxy group with other alkoxy groups or bioisosteric replacements.
| Potential Derivative Class | Structural Modification Example | Rationale |
| Halogen Analogs | Replacing 4-Bromo with 4-Chloro or 4-Fluoro | To modulate lipophilicity and electronic properties. |
| N-Alkyl Variants | Replacing N-isopropyl with N-cyclopropyl | To explore the impact of steric and electronic changes at the nitrogen atom. |
| Positional Isomers | Moving the methoxy group from position 2 to position 3 | To investigate the influence of substituent position on molecular conformation and properties. |
Advanced Characterization: A combination of modern analytical techniques will be essential for the unambiguous structure elucidation of these new derivatives. Gas chromatography-mass spectrometry (GC-MS) and GC-infrared spectroscopy (GC-IR) have proven effective for analyzing similar substituted N-benzyl phenylisopropylamines, allowing for the differentiation of positional isomers. ojp.gov Furthermore, Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography are indispensable tools for determining connectivity and absolute configuration, respectively, as demonstrated in studies of other complex benzylamines. nih.gov
Conformational Landscapes: Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.orgunacademy.com For a flexible molecule like this compound, rotation around the C-C and C-N single bonds results in a complex energy landscape with multiple conformers (e.g., anti, gauche, eclipsed). youtube.com
The relative stability of these conformers is influenced by:
Torsional Strain: The energy cost associated with eclipsing interactions between bonds on adjacent atoms. unacademy.com
Steric Strain: Repulsive interactions that occur when bulky groups are forced into close proximity. unacademy.com In this molecule, the bulky isopropyl group and the substituted benzyl (B1604629) moiety will significantly influence the preferred rotational angles.
Intramolecular Interactions: Potential hydrogen bonding or dipole-dipole interactions can stabilize certain conformations.
Future research will employ computational methods, such as empirical energy calculations, alongside experimental techniques like variable-temperature NMR, to map the potential energy surface. nih.gov Understanding the preferred conformations is critical, as the 3D shape of a molecule is intrinsically linked to its properties.
Integration of Machine Learning in Predictive Synthesis and Property Estimation
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. acs.org For this compound and its derivatives, machine learning (ML) offers powerful tools for accelerating research and development.
Predictive Synthesis (Retrosynthesis): Retrosynthesis is the process of deconstructing a target molecule into simpler, commercially available precursors. nih.govchemrxiv.org AI-powered retrosynthesis tools can dramatically speed up the design of viable synthetic routes. acs.org These models are typically trained on vast datasets of known chemical reactions. rsc.org
Future research will leverage increasingly sophisticated ML models, which can be broadly categorized as:
Template-Based Models: These use a set of predefined reaction rules or "templates" to identify possible synthetic steps. nih.gov
Template-Free Models: These treat synthesis prediction as a translation problem (e.g., translating a product molecule's representation into its reactants' representations), often using sequence-to-sequence architectures like Transformers, which are common in natural language processing. chemrxiv.orgchemrxiv.org
Semi-Template Models: These combine data-driven learning with information from reaction templates during the training phase. nih.gov
The challenge remains to improve the accuracy of these predictions and their applicability to novel or complex molecules not well-represented in training data. rsc.orgchemrxiv.org The development of models that can also predict optimal reaction conditions (solvents, catalysts, temperature) is a key area of ongoing research.
| ML Model Type | Description | Advantages | Challenges |
| Template-Based | Uses a library of known chemical reaction rules to propose disconnections. nih.govchemrxiv.org | Chemically intuitive, high accuracy for reactions covered by templates. | Fails for novel reactions not in the template library; template extraction can be complex. |
| Template-Free | Treats molecules as sequences (e.g., SMILES) and "translates" a product to reactants. rsc.orgchemrxiv.org | Can discover entirely new synthetic pathways; not limited by predefined rules. | Can propose chemically invalid steps; may require massive datasets for training. |
| Graph-Based | Represents molecules as graphs and learns reactions as graph-to-graph transformations. | More naturally represents molecular structure than sequences. | Computationally intensive; model interpretability can be difficult. rsc.org |
Predictive Property Estimation: Beyond synthesis, ML models can be trained to predict the physicochemical properties of hypothetical molecules before they are ever made. By learning from the structures and known properties of existing compounds, these models can estimate parameters such as solubility, boiling point, and even NMR spectra for novel derivatives of this compound. This in-silico screening allows researchers to prioritize the synthesis of candidates with the most promising profiles, saving significant time and resources.
The primary challenges in this area include the need for large, high-quality datasets for training and the development of more "interpretable" models that provide insight into why a particular structure leads to a predicted property, moving beyond black-box predictions. rsc.org
Q & A
Basic Research Questions
Q. What synthetic routes are reported for (4-Bromo-2-methoxy-benzyl)-isopropyl-amine, and how do reaction conditions influence yield?
- Methodological Answer :
- Nucleophilic substitution : Reacting 4-bromo-2-methoxybenzyl halides with isopropylamine under reflux in anhydrous THF or DMF, achieving yields of ~65–72% .
- Dehydrofluorination : Using o-fluoronitrobenzene intermediates with isopropyl-amine, followed by nitro reduction and oxidative cyclocondensation (yields: ~58–63%) .
- O-dealkylation : Protecting the methoxy group with isopropyl-ether, followed by selective dealkylation (yields: ~70–75%) .
- Key Variables : Solvent polarity, temperature (60–100°C), and catalyst choice (e.g., Pd/C for nitro reduction).
Q. Which spectroscopic and crystallographic techniques are optimal for structural characterization?
- Methodological Answer :
- NMR : H/C NMR confirms substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm; isopropyl CH at δ 1.1–1.3 ppm) .
- X-ray crystallography : SHELX software (v.2018) refines crystal structures, resolving bromine/amine spatial orientation (R-factor < 0.05) .
- Mass spectrometry : High-resolution ESI-MS identifies [M+H] peaks (e.g., m/z 298.04 for CHBrNO) .
Q. How is the compound screened for preliminary pharmacological activity?
- Methodological Answer :
- In vitro receptor binding : Competitive assays (e.g., pA values against methoxamine-induced contractions in isolated tissues) .
- Dose-response curves : IC determination via radioligand displacement (e.g., serotonin/dopamine receptors) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict electronic properties and reactivity?
- Methodological Answer :
- Parameterization : Use the B3LYP/6-31G(d) basis set to calculate HOMO-LUMO gaps (~4.5 eV), correlating with nucleophilic attack susceptibility at the benzyl position .
- Solvent effects : PCM models simulate polar aprotic solvents (e.g., DMSO), showing dipole moment shifts (~2.1–2.5 Debye) .
Q. What structure-activity relationships (SAR) guide modifications for enhanced receptor affinity?
- Methodological Answer :
- Substituent analysis : Electron-withdrawing groups (e.g., Br at C4) increase steric hindrance but reduce π-π stacking; methoxy groups enhance lipophilicity (logP ~2.3) .
- Isosteric replacements : Replacing isopropyl with cyclopropyl reduces metabolic degradation (t increases from 2.1 to 3.8 hours in hepatic microsomes) .
Q. How to resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist effects)?
- Methodological Answer :
- Assay standardization : Compare tissue-specific responses (e.g., aortic vs. ileal smooth muscle) under matched pH and temperature .
- Allosteric modulation : Conduct Schild regression analysis to distinguish competitive vs. non-competitive binding .
- Meta-analysis : Apply random-effects models to aggregate data from ≥5 independent studies (I < 50% indicates homogeneity) .
Q. What strategies optimize synthetic scalability while minimizing byproducts?
- Methodological Answer :
- Flow chemistry : Continuous reactors reduce reaction time (from 12h to 2h) and improve purity (>95% vs. 85% in batch) .
- Byproduct suppression : Add KCO to scavenge HBr during nucleophilic substitution, reducing brominated impurities by ~30% .
Q. Which advanced analytical methods validate enantiomeric purity?
- Methodological Answer :
- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to resolve enantiomers (R = 8.2 vs. 9.5 min) .
- VCD spectroscopy : Compare experimental and DFT-simulated spectra to assign absolute configuration .
Data Contradiction Analysis
- Case Example : Discrepancies in reported IC values (e.g., 12 nM vs. 45 nM for 5-HT receptor).
- Resolution :
Validate receptor source (recombinant vs. native tissues) .
Standardize ligand concentration ranges (1 pM–10 μM) .
Replicate assays with internal controls (e.g., ketanserin for 5-HT) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
